molecular formula C19H22N4O4 B2410980 benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate CAS No. 2097898-96-7

benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate

Cat. No.: B2410980
CAS No.: 2097898-96-7
M. Wt: 370.409
InChI Key: VVZUEFDUAPUNCP-UHFFFAOYSA-N
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Description

Benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound, with its multi-functional groups, serves as an interesting subject for chemical research, synthesis, and application studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with the selection of pyrimidine derivatives and pyrrolidine precursors.

  • Reaction Steps

    • The preparation involves the nucleophilic substitution of a pyrimidine derivative with a pyrrolidine compound.

    • The intermediate product is further reacted with benzyl chloroformate under controlled conditions.

    • The final product is purified through recrystallization or chromatographic techniques.

Industrial Production Methods

In industrial settings, the synthesis of benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate is scaled up by:

  • Optimizing Reaction Parameters: : Temperature, solvent, and pH control to maximize yield and purity.

  • Use of Catalysts: : Employing specific catalysts to enhance reaction rates and selectivity.

  • Continuous Flow Systems: : Utilizing continuous flow chemistry to streamline production and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions to form oxidized derivatives.

  • Reduction: : Can be reduced using common reducing agents like lithium aluminum hydride.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

  • Oxidation: : Produces hydroxylated and other oxidized compounds.

  • Reduction: : Yields amine and alcohol derivatives.

  • Substitution: : Forms various substituted benzyl carbamate derivatives.

Scientific Research Applications

Benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate has diverse applications, including:

  • Chemistry: : Used in the synthesis of complex organic molecules and as a reagent in various organic reactions.

  • Biology: : Investigated for its biological activity, particularly in enzyme inhibition studies.

  • Medicine: : Explored as a potential therapeutic agent due to its unique chemical properties.

  • Industry: : Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

  • Molecular Interaction: : Interacts with specific enzymes or receptors through hydrogen bonding, Van der Waals forces, and hydrophobic interactions.

  • Pathways Involved: : Influences metabolic pathways by inhibiting or activating specific enzymes.

Molecular Targets

  • Enzymes: : Targets enzymes involved in key metabolic processes.

  • Receptors: : Binds to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-oxoethyl)carbamate: : Lacks the pyrimidinyl and pyrrolidinyl groups, resulting in different chemical properties and applications.

  • N-Benzylcarbamates: : Share a benzyl carbamate structure but differ in substituent groups, affecting their reactivity and uses.

Uniqueness of Benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate

The presence of the 2-methylpyrimidin-4-yl and pyrrolidin-1-yl groups distinguishes this compound from its analogs, conferring unique chemical properties and expanding its range of applications in scientific research and industry. This structural uniqueness enhances its potential in developing new chemical entities and therapeutic agents.

Conclusion

This compound stands out due to its distinctive structure and diverse applications. Its synthesis, reactivity, and potential in various fields make it a valuable compound for ongoing and future scientific investigations.

Properties

IUPAC Name

benzyl N-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-14-20-9-7-17(22-14)27-16-8-10-23(12-16)18(24)11-21-19(25)26-13-15-5-3-2-4-6-15/h2-7,9,16H,8,10-13H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUEFDUAPUNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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